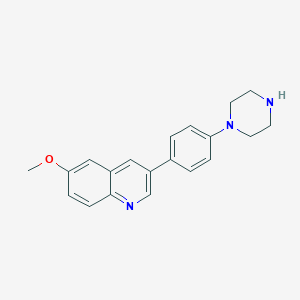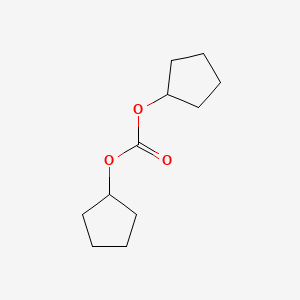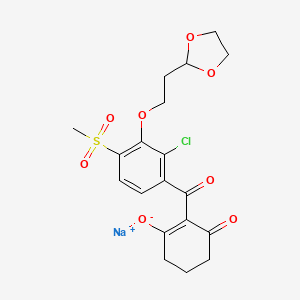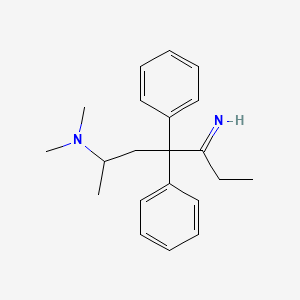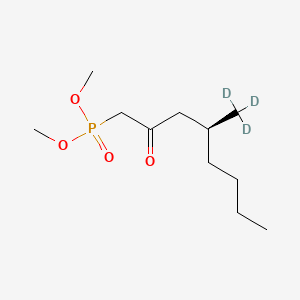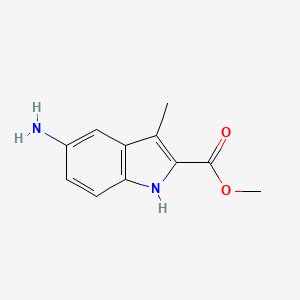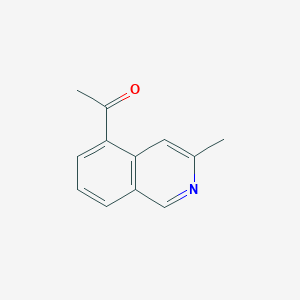
Jasnervoside G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jasnervoside G is a natural product primarily used in life sciences research. It is a complex molecule with the chemical formula C52H70O33 and a molecular weight of 1223.1 g/mol . This compound is derived from the Jasminum genus, which is known for its various medicinal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Jasnervoside G involves multiple steps, typically starting with the extraction of precursor compounds from natural sources. The process often includes glycosylation reactions, where sugar moieties are attached to the core structure under specific conditions. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts like Lewis acids .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in scaling up the synthesis. advancements in biotechnological methods, such as microbial fermentation and plant cell culture techniques, are being explored to produce this compound more efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Jasnervoside G undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Jasnervoside G has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex glycosylation reactions and to develop new synthetic methodologies.
Medicine: Explored for its potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
The mechanism of action of Jasnervoside G involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating oxidative stress and microbial activity. The compound interacts with cellular components to neutralize free radicals and inhibit the growth of pathogenic microorganisms .
Vergleich Mit ähnlichen Verbindungen
- Jasnervoside A
- Jasnervoside B
- Jasnervoside C
- Jasnervoside D
- Jasnervoside E
- Jasnervoside F
Comparison: Jasnervoside G stands out due to its unique glycosylation pattern and higher molecular weight compared to its analogs. This uniqueness contributes to its distinct bioactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C52H70O33 |
|---|---|
Molekulargewicht |
1223.1 g/mol |
IUPAC-Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-[(2E)-2-[(2S,4S)-5-methoxycarbonyl-4-[2-[(2E)-2-[(2S,4S)-5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C52H70O33/c1-6-20-23(26(44(68)72-3)17-77-47(20)83-50-41(65)38(62)35(59)29(14-53)80-50)12-33(57)75-10-8-22-25(28(46(70)74-5)19-79-49(22)85-52-43(67)40(64)37(61)31(16-55)82-52)13-34(58)76-9-7-21-24(11-32(56)71-2)27(45(69)73-4)18-78-48(21)84-51-42(66)39(63)36(60)30(15-54)81-51/h6-8,17-19,23-25,29-31,35-43,47-55,59-67H,9-16H2,1-5H3/b20-6+,21-7+,22-8+/t23-,24-,25-,29+,30+,31+,35+,36+,37+,38-,39-,40-,41+,42+,43+,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
NLNRCTDJSNAESZ-JJYRGLHPSA-N |
Isomerische SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC/C=C/3\[C@@H](C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC)CC(=O)OC/C=C/5\[C@@H](C(=CO[C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)CC(=O)OC |
Kanonische SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC=C3C(C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC)CC(=O)OCC=C5C(C(=COC5OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



